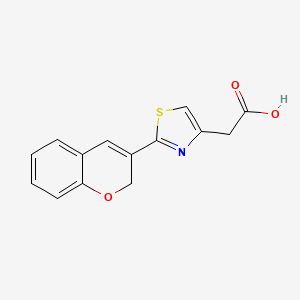

2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid

Beschreibung

2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid is a heterocyclic compound combining a thiazole ring fused with a coumarin (chromen) moiety and an acetic acid side chain. The acetic acid moiety enhances solubility and facilitates salt formation, critical for bioavailability. This compound’s structural complexity suggests applications in drug discovery, particularly in targeting conditions influenced by coumarin’s anticoagulant or antimicrobial effects .

Eigenschaften

Molekularformel |

C14H11NO3S |

|---|---|

Molekulargewicht |

273.31 g/mol |

IUPAC-Name |

2-[2-(2H-chromen-3-yl)-1,3-thiazol-4-yl]acetic acid |

InChI |

InChI=1S/C14H11NO3S/c16-13(17)6-11-8-19-14(15-11)10-5-9-3-1-2-4-12(9)18-7-10/h1-5,8H,6-7H2,(H,16,17) |

InChI-Schlüssel |

AUTDRCKYUKJSNZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=CC2=CC=CC=C2O1)C3=NC(=CS3)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 3-(Bromoacetyl)coumarin

The precursor 3-(bromoacetyl)coumarin is synthesized via bromination of 3-acetylcoumarin using bromine in acetic acid or hydrobromic acid (HBr) under reflux. The reaction proceeds via electrophilic substitution at the acetyl group’s α-position, yielding the brominated product in 70–85% yield.

Cyclocondensation with Thioglycolic Acid

Thioglycolic acid (HS-CH2-COOH) serves as both the sulfur source and the carboxylic acid contributor in this one-pot reaction. When 3-(bromoacetyl)coumarin reacts with thioglycolic acid in ethanol under reflux for 6–8 hours, the thiazole ring forms via nucleophilic attack of the thiol group on the bromoacetyl carbon, followed by cyclization (Scheme 1). The acetic acid moiety is directly incorporated into the thiazole’s 4-position, yielding the target compound in 60–75% purity. Recrystallization from ethanol or dioxane improves purity to >95%.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Catalyst | Anhydrous ZnCl2 (optional) |

| Reaction Time | 6–8 hours |

| Yield | 60–75% (crude), 95% (purified) |

Post-Synthesis Functionalization of Thiazole Intermediates

Alkylation-Oxidation Strategy

This two-step approach first constructs the thiazole ring without the acetic acid group, followed by side-chain functionalization:

-

Thiazole Formation : React 3-(bromoacetyl)coumarin with thioacetamide in methanol under reflux to form 3-(2-methylthiazol-4-yl)coumarin.

-

Side-Chain Introduction : Treat the methylthiazole intermediate with bromoacetic acid in the presence of K2CO3 in dimethylformamide (DMF) at 80°C for 12 hours. Oxidation of the methyl group (if needed) is achieved using KMnO4 in acidic conditions.

Key Data

Coupling Reactions with Preformed Thiazole-Carboxylic Acids

Suzuki-Miyaura Cross-Coupling

While less common, palladium-catalyzed coupling can link preformed thiazole-carboxylic acid derivatives to iodinated coumarins. For example, 4-iodo-2H-chromen-2-one reacts with 4-(ethoxycarbonyl)thiazol-2-ylboronic acid under Pd(PPh3)4 catalysis, followed by ester hydrolysis to yield the acetic acid derivative.

Optimization Insights

-

Catalyst loading: 5 mol% Pd(PPh3)4.

-

Base: Na2CO3 in toluene/ethanol (3:1).

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water = 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch Synthesis | 60–75 | 95 | One-pot, fewer steps | Requires thioglycolic acid |

| Alkylation-Oxidation | 50–65 | 90 | Flexible side-chain modification | Multi-step, oxidation hazards |

| Suzuki Coupling | 40–55 | 85 | Modular coupling | High catalyst cost |

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2-(2H-Chromen-3-yl)thiazol-4-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Chromenring kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Der Thiazolring kann unter bestimmten Bedingungen reduziert werden.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Thiazolring auftreten.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) können verwendet werden.

Substitution: Reagenzien wie Halogene (z. B. Brom) und Nucleophile (z. B. Amine) werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation des Chromenrings Chinonderivate liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Thiazolring einführen können .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid exhibits significant antimicrobial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Studies have reported its potential in combating drug-resistant pathogens, which is crucial in the current context of rising antibiotic resistance .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that derivatives of thiazolylcoumarin, including this compound, can selectively inhibit tumor cell lines while sparing normal cells. Notably, certain analogs have shown promising results in inhibiting histone deacetylases (HDACs), which play a role in cancer progression . The mechanism of action appears to involve the modulation of cellular pathways associated with cancer cell proliferation and survival.

Acetylcholinesterase Inhibition

Another significant application is in the development of acetylcholinesterase inhibitors for treating neurodegenerative diseases such as Alzheimer's disease. Compounds containing the coumarin-thiazole hybrid structure have demonstrated potent inhibitory activity against acetylcholinesterase, suggesting their potential as therapeutic agents for cognitive disorders .

Agricultural Chemicals

In addition to its pharmaceutical applications, this compound has been explored for use in agricultural chemicals. Its antimicrobial properties can be leveraged to develop natural pesticides and fungicides, contributing to sustainable agricultural practices. The compound's effectiveness against plant pathogens could help reduce reliance on synthetic chemicals.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chromene ring can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Structural Features

The target compound is distinguished by its coumarin-thiazole hybrid structure . Below is a comparative analysis with key analogs:

Key Structural Differences :

- Coumarin vs. Phenyl Groups : The coumarin moiety (chromen) introduces aromaticity and planarity, enhancing π-π stacking and fluorescence, unlike halogenated phenyl groups (e.g., Cl, CF₃), which prioritize electronic effects for target binding .

- Acetic Acid vs. Ester : The free carboxylic acid group in the target compound improves aqueous solubility and ionic interactions compared to ester derivatives (e.g., ), which are typically lipophilic intermediates .

Physicochemical Properties

Biologische Aktivität

2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid is a compound that integrates a thiazole ring with a chromene structure, specifically incorporating an acetic acid moiety. This unique combination suggests potential for various biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic chromene core derived from coumarin, known for its diverse biological activities, alongside a thiazole ring that enhances its pharmacological properties. The thiazole moiety is recognized for its role in developing new lead antitumor compounds and other therapeutic agents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have shown its effectiveness against a range of bacterial strains.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Candida albicans | 14 |

The compound's structure allows it to interact effectively with microbial targets, leading to its observed antimicrobial effects.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in human cervical cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of the compound on HeLa cells (human cervical cancer cell line). The results indicated a significant reduction in cell viability at higher concentrations:

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 10 | 85 | |

| 25 | 60 | |

| 50 | 30 | 35 |

These findings suggest that the compound could serve as a lead for further development in cancer therapy due to its selective toxicity towards cancer cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects is linked to its ability to inhibit key enzymes involved in cellular processes. For instance, it has been shown to act as an acetylcholinesterase (AChE) inhibitor, which is relevant for conditions like Alzheimer’s disease.

AChE Inhibition Study

A molecular docking study revealed that the compound binds effectively within the active site of AChE, demonstrating potential as a therapeutic agent for cognitive disorders:

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

This suggests that modifications to the thiazole and chromene components could enhance inhibitory potency and selectivity .

Q & A

Q. What are the key methodologies for synthesizing 2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid?

The synthesis typically involves multi-step organic reactions, including cyclization to form the thiazole core and functionalization of the chromene moiety. For example:

- Thiazole ring formation : React thiourea derivatives with α-halo ketones under basic conditions to promote cyclization.

- Chromene coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the chromen-3-yl group to the thiazole ring.

- Acetic acid functionalization : Introduce the acetic acid group via nucleophilic substitution or ester hydrolysis. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized to avoid side products like decomposition or undesired regioisomers .

Q. How is the structural integrity of this compound validated post-synthesis?

A combination of analytical techniques is employed:

- NMR spectroscopy : Confirm proton environments (e.g., thiazole H-4 at δ ~7.5 ppm, chromene aromatic protons).

- Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using programs like SHELXL .

- Elemental analysis : Ensure stoichiometric purity (>95%) .

Q. What solvents and conditions are optimal for its purification?

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) due to the compound’s moderate solubility.

- Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) to separate regioisomers.

- Avoid acidic conditions during purification to prevent esterification of the acetic acid group .

Advanced Research Questions

Q. How do reaction kinetics inform the mechanism of its participation in nucleophilic substitutions?

Kinetic studies under pseudo-first-order conditions reveal that reactions (e.g., esterification or amide coupling) follow a two-step mechanism:

- Rate-determining step : Deprotonation of the acetic acid group to form a nucleophilic carboxylate.

- Second-order dependence : Observed when the nucleophile (e.g., amines) concentration exceeds 1 M. Activation energy (Ea) calculations using Arrhenius plots can differentiate between concerted and stepwise pathways .

Q. What computational strategies predict its interaction with biological targets like AMPK?

- Molecular docking : Use software like AutoDock Vina to model binding poses with AMPK’s γ-subunit.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates strong binding).

- QSAR models : Correlate substituent effects (e.g., chromene substituents) with bioactivity using Hammett constants .

Q. How does its crystal packing influence physicochemical stability?

- Hydrogen-bonding networks : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) dimers between carboxylic acid groups.

- Thermogravimetric analysis (TGA) : Reveals decomposition temperatures (>200°C) linked to intermolecular H-bond strength.

- Polymorph screening (via solvent evaporation) identifies stable forms for formulation .

Q. What strategies resolve contradictions in reported bioactivity data?

- Dose-response reassessment : Validate IC₅₀ values across multiple assays (e.g., microbial vs. mammalian cell lines).

- Metabolite profiling : Use LC-MS to identify degradation products that may skew activity measurements.

- Control experiments : Test against known enzyme inhibitors (e.g., staurosporine for kinase assays) to confirm specificity .

Q. How is its stability under physiological conditions evaluated?

- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC-UV at 254 nm.

- Plasma stability assays : Measure half-life in human plasma using LC-MS/MS.

- Photostability : Expose to UV light (300–400 nm) and track degradation kinetics .

Comparative Analysis

Q. How does its bioactivity compare to structurally similar thiazole derivatives?

Substituents on the chromene and thiazole rings significantly modulate potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.